molecular formula C12H15N5O3 B585295 Entecavir Impurity A CAS No. 1367369-78-5

Entecavir Impurity A

Katalognummer B585295
CAS-Nummer: 1367369-78-5
Molekulargewicht: 277.284
InChI-Schlüssel: QDGZDCVAUDNJFG-RNJXMRFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Entecavir Impurity A is a compound with the molecular formula C12H15N5O3 . It is also known by other names such as 1-epi-Entecavir, (1R, 3S, 4R)-ent-Entecavir, and others . It is an impurity of Entecavir, which is a reverse transcriptase inhibitor used to prevent the hepatitis B virus from multiplying and reducing the amount of virus in the body .


Molecular Structure Analysis

The IUPAC name for Entecavir Impurity A is 2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one . The InChI and Canonical SMILES representations provide more details about its molecular structure . Further analysis of its molecular structure has been reported in some studies .


Chemical Reactions Analysis

While specific chemical reactions involving Entecavir Impurity A are not detailed in the retrieved papers, Entecavir itself is known to undergo various reactions in biological systems. For instance, it competes with deoxyguanosine triphosphate (dGTP) for uptake by the HBV DNA polymerase .


Physical And Chemical Properties Analysis

Entecavir Impurity A has a molecular weight of 277.28 g/mol . More specific physical and chemical properties such as solubility, melting point, etc., are not provided in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Green Chemistry in Pharmaceutical Analysis

Entecavir Impurity A has been utilized in a green chemistry approach for the identification and quantification of entecavir using Fourier Transform Infrared Spectroscopy (FT-IR) . This method is environmentally friendly and reduces chemical waste and costs associated with pharmaceutical production.

Chiral Detection in Mass Spectrometry

The compound’s chiral properties have been exploited for the detection of stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry . This technique is significant for ensuring the purity and efficacy of pharmaceuticals.

Patent Evaluation for Diastereomeric Impurities

Entecavir Impurity A is also important in patent evaluations, particularly concerning methods for identifying diastereomeric impurities, which are crucial for the development of safe and effective medication .

Oncological Applications

Research suggests that 1-epi-Entecavir may have potential applications in oncology. It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), which is overexpressed in various tumors and is involved in drug resistance . This could lead to new therapeutic strategies in cancer treatment.

Antiviral Therapy for Hepatitis B

As a primary application, Entecavir Impurity A is used in antiviral therapy against Hepatitis B virus (HBV), where it inhibits HBV DNA polymerase and prevents viral proliferation .

Treatment of HBV-Associated Glomerulonephritis

The compound has been evaluated for its efficacy and safety in treating Hepatitis B virus-associated glomerulonephritis (HBV-GN) with renal insufficiency, showing promise as a first-line therapy .

Eigenschaften

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861360
Record name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entecavir Impurity A

Synthesis routes and methods I

Procedure details

Acetonitril (30 ml) and 2N aqueous hydrochloric acid (23.3 ml) were added to the compound of formula (VI) obtained in Example 1-8 (1.38 g, 2.56 mmol) and stirred at 82° C. for 12 hrs with heating. After completion of the reaction, the resulting mixture was cooled to room temperature and washed with ethyl acetate to remove tritylcarbinol. The material thus obtained was neutralized to pH 6.8 by using 3N aqueous sodium hydroxide (13.6 ml) and stirred at 90° C. for 1 hr. The solution thus obtained was stirred with cooling slowly to room temperature and further stirred at room temperature for 1 hr to obtain crystal. The resulting material was cooled to 6° C. and stirred for 1 hr to obtain the title compound (0.554 g, yield: 73.1%).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two
Name
( VI )
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
73.1%

Synthesis routes and methods II

Procedure details

A 2-L 3-necked round bottomed flask, oven dried and equipped with a mechanical stirrer, an addition funnel, temperature probe, and argon inlet, was charged with compound 71 (34.1 g, 86.2 moles), acetic acid (40.4 mL, 8 eq) and acetic acid-boron trifluoride complex (38 mL). The reaction mixture was heated to 95° C., stirred for 4 hours and then cooled to room temperature. The reaction mixture was diluted with MeOH (200 mL) and quenched with aqueous KOH (10 N, ˜220 mL) to adjust the pH to about 9.5. Potassium bicarbonate (17.9 g) followed by aqueous hydrogen peroxide (30 wt. %, 39 g) was added to the solution. The resulting solution was warmed to 70° C. and stirred for 10 hours. The reaction was cooled to 5–10° C. Sodium bisulfite (16.2 g) was added portion-wise over 30 minutes. The reaction mixture was concentrated in vacuo to remove most of the MeOH. The resulting yellow semi-solid was cooled to −5° C. and concentrated HCl (˜55 mL) added to adjust the pH to 0.15. The resulting solution was extracted with EtOAc (500 mL) and aqueous KOH (10 N, ˜48 mL) added to adjust the pH to ˜11. The solution was stirred for 1 hour and then the pH was adjusted to ˜7 with HCl (4 mL). The reaction mixture was stirred at room temperature for 1 hour and at ˜5° C. for 3 hours. The solid was collected by filtration and dried under high vacuum for 16 hours. The solid was redissolved in water (600 mL) at 90° C. The clear solution was cooled to ˜60–55° C. and seeded with 21. The solution was allowed to cool to room temperature for 5 hours. The resulting white crystalline solid was collected by filtration and dried under vacuum at 50° C. for 16 hours to afford the title compound (12.9 g).
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.